3-Hydroxy-5-methoxybenzoic acid
Overview
Description
3-Hydroxy-5-methoxybenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. It is characterized by the presence of hydroxy and methoxy functional groups attached to a benzene ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 3-hydroxy-5-methoxybenzoic acid has been explored in several studies. For instance, a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids, which are structurally similar to 3-hydroxy-5-methoxybenzoic acid, have been synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase . Another study reported the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid, a compound with a mercapto group that can act as an affinity-labeling reagent for catechol O-methyltransferase . Additionally, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, has been developed, showcasing the diverse synthetic routes available for such compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 3-hydroxy-5-methoxybenzoic acid can be complex and diverse. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid has been characterized, revealing a nearly coplanar arrangement of the two benzene rings . This highlights the importance of structural analysis in understanding the properties and potential reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the introduction of a mercapto group in 5-hydroxy-3-mercapto-4-methoxybenzoic acid allows it to form a disulfide bond with an active-site sulfhydryl group of catechol O-methyltransferase, leading to noncompetitive inhibition . The hydroxylation and demethoxylation of methoxy- and hydroxybenzoic acids by OH-radicals have also been studied, which is relevant for processes such as food irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy-5-methoxybenzoic acid and its derivatives are influenced by their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect the inhibitory activity of these compounds against enzymes like catechol O-methyltransferase . The solubility, melting point, and reactivity of these compounds can also vary depending on their specific substituents and overall molecular configuration.
Scientific Research Applications
Affinity-Labeling Reagent for Enzyme Inhibition
3-Hydroxy-5-methoxybenzoic acid has been studied for its potential as an affinity-labeling reagent. For instance, a related compound, 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, was synthesized to inactivate catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This compound showed noncompetitive inhibition of COMT, suggesting its potential use in enzyme regulation studies (Borchardt & Huber, 1982).
Antioxidant Properties
A study highlighted the antioxidant properties of compounds structurally related to 3-Hydroxy-5-methoxybenzoic acid. Specifically, a phenyl ether derivative isolated from the marine-derived fungus Aspergillus carneus showed significant antioxidant activity, comparable to ascorbic acid (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Flavor Encapsulation in Foods
In the food industry, a study on vanillic acid, which is closely related to 3-Hydroxy-5-methoxybenzoic acid, demonstrated its encapsulation into layered double hydroxide (LDH) for controlled release of flavor. This encapsulation technique is significant for enhancing flavor stability and controlled release in various food products (Hong, Oh, & Choy, 2008).
Inhibitory Effects on Enzymes
Another study synthesized a series of compounds related to 3-Hydroxy-5-methoxybenzoic acid, which exhibited inhibitory effects on rat liver catechol O-methyltransferase. This indicates potential applications in enzyme inhibition research, contributing to our understanding of metabolic processes and the development of therapeutic agents (Borchardt, Huber, & Houston, 1982).
Glycosidase and Glycogen Phosphorylase Inhibition
Compounds derived from plants, including a derivative of 3-Hydroxy-5-methoxybenzoic acid, showed notable inhibitory activities against alpha-glucosidase and glycogen phosphorylase. These findings are crucial for the development of new treatments for diabetes and other metabolic disorders (Li, Lu, Su, Li, She, He, & Lin, 2008).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBOHWZSQXCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428677 | |
Record name | 3-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methoxybenzoic acid | |
CAS RN |
19520-75-3 | |
Record name | 3-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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